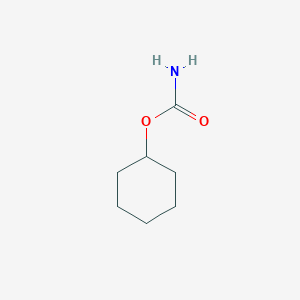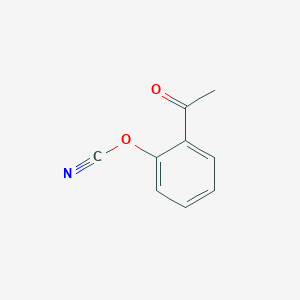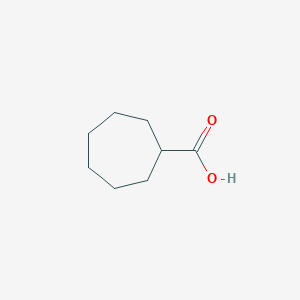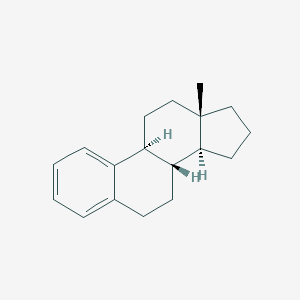
1,3,5(10)-Estratriene
Overview
Description
1,3,5(10)-Estratriene is a naturally occurring steroid hormone that plays a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics. It is a form of estrogen, which is primarily produced in the ovaries. This compound is also involved in various physiological processes, including the regulation of the menstrual cycle and reproductive tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5(10)-Estratriene can be synthesized through several methods. One common approach involves the cyclization of squalene, a triterpene, followed by a series of oxidation and reduction reactions to form the steroid nucleus. The key steps include:
Cyclization: Squalene undergoes cyclization to form lanosterol.
Oxidation: Lanosterol is oxidized to form various intermediates.
Reduction: The intermediates are reduced to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the ovaries of animals or plants that produce estrogen. The extraction process includes:
Isolation: The compound is isolated from the biological material using solvents.
Purification: The isolated compound is purified through chromatography techniques to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,3,5(10)-Estratriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form estrone and estriol.
Reduction: Reduction reactions can convert it to estradiol.
Substitution: Halogenation and other substitution reactions can modify the structure of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
Estrone: Formed through oxidation.
Estriol: Another oxidation product.
Estradiol: Formed through reduction.
Scientific Research Applications
1,3,5(10)-Estratriene has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Medicine: Used in hormone replacement therapy and the treatment of menopausal symptoms.
Industry: Utilized in the production of pharmaceuticals and cosmetics.
Mechanism of Action
1,3,5(10)-Estratriene exerts its effects by binding to estrogen receptors, which are found in various tissues, including the breast, uterus, and brain. Upon binding, the compound activates the receptor, leading to the transcription of specific genes involved in cell growth, differentiation, and reproductive functions. The primary molecular targets include:
- Estrogen Receptor Alpha (ERα)
- Estrogen Receptor Beta (ERβ)
Comparison with Similar Compounds
1,3,5(10)-Estratriene is similar to other estrogenic compounds, such as:
- Estrone : Another form of estrogen with a similar structure but different biological activity.
- Estriol : A weaker estrogen compared to this compound.
- Estradiol : The most potent form of estrogen, closely related to this compound.
Uniqueness
This compound is unique due to its specific role in the regulation of the menstrual cycle and its potent estrogenic activity, making it a critical compound in both physiological and therapeutic contexts.
Properties
IUPAC Name |
(8S,9S,13S,14S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h2-3,5-6,15-17H,4,7-12H2,1H3/t15-,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCRYAZDZCJZFG-BDXSIMOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4=CC=CC=C4C3CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC=CC=C4[C@H]3CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923933 | |
| Record name | Estrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217-09-0 | |
| Record name | 1,3,5(10)-Estratriene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001217090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10923933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5(10)-Estratriene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F274X7VR4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


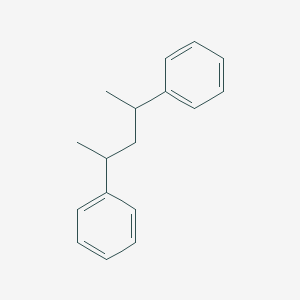
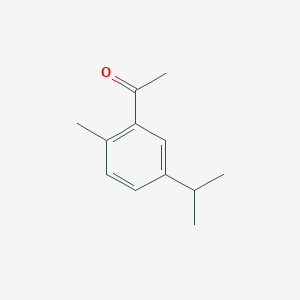
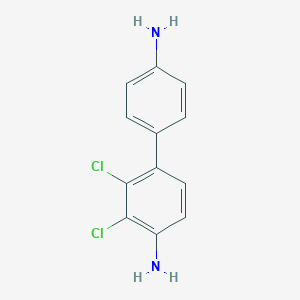

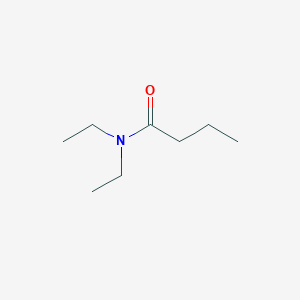

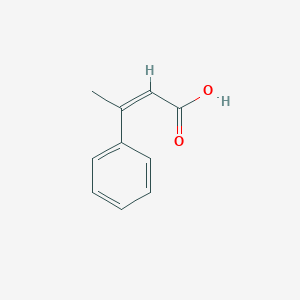
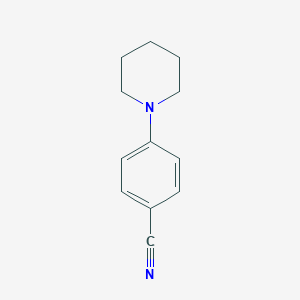
![methyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B72182.png)
-](/img/structure/B72183.png)
